molecular formula C20H26O2S2 B12683589 3,3-Ethylenedithiooestr-4-ene-3,17-dione, cyclic CAS No. 74531-92-3

3,3-Ethylenedithiooestr-4-ene-3,17-dione, cyclic

Cat. No.: B12683589
CAS No.: 74531-92-3
M. Wt: 362.6 g/mol
InChI Key: ULASVUWQIDDGDH-SPCJURDBSA-N
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Description

3,3-Ethylenedithiooestr-4-ene-3,17-dione, cyclic is a chemical compound with the molecular formula C20H26O2S2. This compound is characterized by its unique structure, which includes multiple rings and sulfide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Ethylenedithiooestr-4-ene-3,17-dione, cyclic typically involves the reaction of estrone with ethylene dithiol under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the cyclic structure. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities, ensuring consistency and quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3,3-Ethylenedithiooestr-4-ene-3,17-dione, cyclic undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3,3-Ethylenedithiooestr-4-ene-3,17-dione, cyclic has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Ethylenedithiooestr-4-ene-3,17-dione, cyclic involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include hormonal signaling or metabolic processes, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

    Estrone: A precursor in the synthesis of 3,3-Ethylenedithiooestr-4-ene-3,17-dione, cyclic.

    Ethylene dithiol: Another precursor used in the synthesis.

    Sulfoxides and sulfones: Oxidized derivatives of the compound

Uniqueness

This compound is unique due to its specific cyclic structure and the presence of both ketone and sulfide groups. This combination of features imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

74531-92-3

Molecular Formula

C20H26O2S2

Molecular Weight

362.6 g/mol

IUPAC Name

(8'R,9'S,10'R,13'S,14'S)-13'-methylspiro[1,3-dithiolane-2,3'-6,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-2',17'-dione

InChI

InChI=1S/C20H26O2S2/c1-19-7-6-13-14(16(19)4-5-17(19)21)3-2-12-11-20(23-8-9-24-20)18(22)10-15(12)13/h11,13-16H,2-10H2,1H3/t13-,14+,15-,16-,19-/m0/s1

InChI Key

ULASVUWQIDDGDH-SPCJURDBSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC5(C(=O)C[C@H]34)SCCS5

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC5(C(=O)CC34)SCCS5

Origin of Product

United States

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